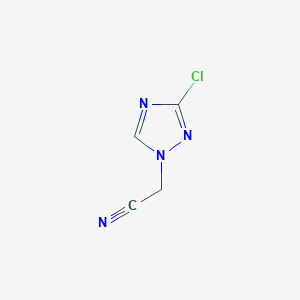
3-(1H-imidazol-1-ylmethyl)benzonitrile
Vue d'ensemble
Description
3-(1H-imidazol-1-ylmethyl)benzonitrile is a compound that features an imidazole ring, a common moiety in medicinal chemistry due to its resemblance to the histidine side chain in enzymes and receptors. The imidazole ring is attached to a benzonitrile group through a methylene bridge. This structure is of interest due to its potential biological activity and its role as a building block in various chemical syntheses.
Synthesis Analysis
The synthesis of compounds related to 3-(1H-imidazol-1-ylmethyl)benzonitrile often involves the alkylation of imidazole with a suitable benzyl halide or benzonitrile derivative. For instance, a series of benzonitriles with imidazole substituents have been synthesized as selective farnesyltransferase inhibitors, which are important in cancer research due to their role in the post-translational modification of proteins . Another study describes the preparation of imidazol-1-yl-substituted benzo[b]furan and benzo[b]thiophene carboxylic acids, which are potent inhibitors of thromboxane synthetase, an enzyme involved in blood clot formation .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential biological activity.
Chemical Reactions Analysis
Compounds with the imidazole moiety can participate in various chemical reactions, including coordination with metal ions to form coordination polymers. For example, a cobalt(II) coordination polymer has been synthesized using a bis(imidazole-1-ylmethyl)benzene ligand, demonstrating the versatility of imidazole-containing compounds in forming complex structures with potential applications in material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-containing compounds are influenced by the presence of the imidazole ring. The electronic properties of the imidazole ring, such as its ability to act as a ligand and bind to metals, can be exploited in the design of functional materials with specific properties, such as microporous solids . Additionally, the modification of the imidazole ring, as seen in the synthesis of IGF-1R inhibitors, can lead to improved selectivity and a better cytochrome P450 profile, which is important for reducing potential drug-drug interactions .
Applications De Recherche Scientifique
Coordination Polymers and Frameworks
3-(1H-imidazol-1-ylmethyl)benzonitrile is primarily utilized in the synthesis and structural analysis of coordination polymers and frameworks. These materials have unique properties due to their porous structures and potential for various applications:
Synthesis and Structural Characterization:
- A three-dimensional Co(II) coordination polymer was constructed using an unsymmetrical ligand derived from the hydrolysis of the cyanide functional group of a compound similar to 3-(1H-imidazol-1-ylmethyl)benzonitrile. The topology of this polymer was analyzed, showing a (3,3,4,5)-connected 4-nodal unprecedented net structure (Agarwal & Bharadwaj, 2015).
Formation of Coordination Polymers with Various Metals:
- Different metal salts were used to synthesize a range of coordination polymers by reacting with a ligand similar to 3-(1H-imidazol-1-ylmethyl)benzonitrile. These polymers were structurally characterized and exhibited diverse structural frameworks. This study highlighted the role of the cyanide group, which hydrolyzes to carboxylic acid under certain conditions, leading to the formation of carboxylate and imidazole bonded coordination polymers (Aijaz, Sañudo, & Bharadwaj, 2011).
Ligand Flexibility and Coordination Modes:
- The flexible ligand structures related to 3-(1H-imidazol-1-ylmethyl)benzonitrile show different coordination modes when forming complexes with metals. The activity of the terminal N atom of the ligand makes it easy to coordinate with metal atoms. This characteristic is critical in the formation and function of coordination polymers and frameworks (You, 2012).
Molecular Structure and Magnetic Studies:
- The molecular structure and magnetic properties of coordination polymers formed with 3-(1H-imidazol-1-ylmethyl)benzonitrile and its derivatives have been extensively studied. These materials demonstrate significant potential for gas adsorption, magnetic properties, and structural uniqueness due to the versatile coordination behavior of the ligand (Agarwal, Aijaz, Ahmad, Sañudo, Xu, & Bharadwaj, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of 3-(1H-imidazol-1-ylmethyl)benzonitrile are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
It is known to interact with its targets, potentially altering their function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is generally recommended to store the compound at room temperature .
Propriétés
IUPAC Name |
3-(imidazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQQQUDIZILEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640763 | |
| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1H-imidazol-1-yl)methyl)benzonitrile | |
CAS RN |
143426-59-9 | |
| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)
![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)

![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)







![2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032267.png)